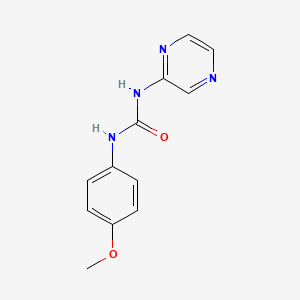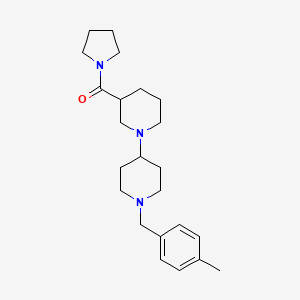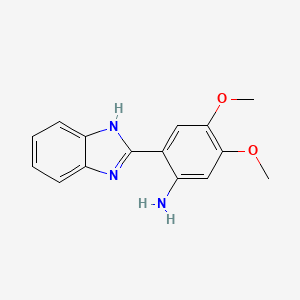
N-(4-methoxyphenyl)-N'-2-pyrazinylurea
Overview
Description
N-(4-methoxyphenyl)-N'-2-pyrazinylurea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPUU belongs to the class of urea derivatives and has been studied for its effects on various biological systems.
Mechanism of Action
The exact mechanism of action of MPUU is not fully understood. However, it is believed to act on ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects. MPUU has also been shown to modulate the release of inflammatory mediators, contributing to its anti-inflammatory properties.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, contributing to its neuroprotective effects. Additionally, MPUU has been shown to decrease the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for MPUU research. One potential area of research is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MPUU's potential as an analgesic and anti-inflammatory agent in conditions such as chronic pain and arthritis warrants further investigation. Finally, the development of more efficient synthesis methods and the investigation of MPUU's toxicity profile are also important areas of future research.
In conclusion, MPUU is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research in various disease conditions. However, further investigation is needed to fully understand its mechanism of action and toxicity profile.
Synthesis Methods
N-(4-methoxyphenyl)-N'-2-pyrazinylurea can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with pyrazinecarboxylic acid followed by the addition of urea. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, MPUU has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXULKWUYQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330217 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea | |
CAS RN |
631863-28-0 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methylpropanamide](/img/structure/B5295962.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![N-{2-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenoxy]ethyl}acetamide](/img/structure/B5295975.png)
![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5295995.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5295998.png)
![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)